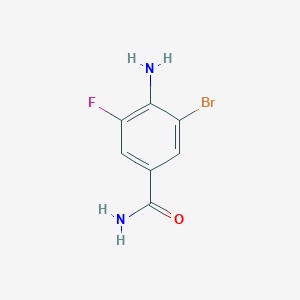

4-Amino-3-bromo-5-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1357943-94-2 |

|---|---|

Molecular Formula |

C7H6BrFN2O |

Molecular Weight |

233.04 g/mol |

IUPAC Name |

4-amino-3-bromo-5-fluorobenzamide |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |

InChI Key |

GNGXWNIAPAVOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 3 Bromo 5 Fluorobenzamide

Novel Synthetic Pathways for 4-Amino-3-bromo-5-fluorobenzamide

The synthesis of this compound, while not extensively documented in dedicated publications, can be achieved through logical synthetic transformations starting from more readily available precursors. The primary route involves the amidation of its corresponding carboxylic acid, 4-Amino-3-bromo-5-fluorobenzoic acid.

A plausible synthetic sequence for the precursor acid begins with 3-fluorobenzoic acid, which undergoes bromination, followed by nitration and subsequent reduction of the nitro group to an amine. huaxuejia.cn The final step is the conversion of the carboxylic acid to the primary amide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1357943-94-2 |

| Molecular Formula | C₇H₅BrFN₂O |

| Molecular Weight | 235.03 g/mol |

| Appearance | Solid (predicted) |

| SMILES | NC(=O)c1cc(F)c(N)c(Br)c1 |

Note: Some properties are predicted due to limited publicly available experimental data.

Regioselective Synthesis Strategies for Benzamide (B126) Scaffolds

The synthesis of polysubstituted benzamides like the title compound hinges on the regioselective introduction of substituents onto the aromatic ring. The directing effects of the existing functional groups are paramount. For instance, in the synthesis of the precursor 4-Amino-3-bromo-5-fluorobenzoic acid, the fluorine atom and the carboxylic acid group on the initial starting material guide the positions of the incoming bromo and nitro groups.

Achieving high regioselectivity in the synthesis of such scaffolds often employs palladium-catalyzed cross-coupling reactions, which allow for the precise formation of C-C and C-N bonds at specific positions. youtube.comsigmaaldrich.com For example, starting with a di-halo-aniline, sequential and selective coupling reactions can be orchestrated by leveraging the differential reactivity of the halogen atoms. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The conversion of the precursor carboxylic acid to this compound can be achieved using green catalytic approaches that avoid hazardous reagents and minimize waste.

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which are atom-uneconomical. nih.gov Greener alternatives for the direct amidation of carboxylic acids include:

Boric Acid Catalysis : Boric acid can catalyze the direct condensation of carboxylic acids and amines by forming a reactive acylborate intermediate, with water being the only byproduct. nih.gov This method often requires heating to drive the reaction to completion. nih.gov

Enzymatic Synthesis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze amide bond formation in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach offers high selectivity and operates under mild conditions, often yielding highly pure products without extensive purification. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate direct amidation reactions, often under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN). google.com This technique reduces reaction times and energy consumption. google.com

Functionalization and Derivatization Strategies of this compound

The presence of three distinct functional groups—an amide, an aromatic amine, and an aryl bromide—on the this compound scaffold provides a rich platform for chemical derivatization.

Substitutions at the Amide Nitrogen and Amine Group

The primary amide and the aromatic amine offer two sites for N-functionalization, such as alkylation and acylation.

N-Alkylation : The aromatic amine can be selectively alkylated using various alcohols in the presence of ruthenium or cobalt catalysts via a "borrowing hydrogen" mechanism. nih.govnih.gov This method is tolerant of halide substituents on the aromatic ring. nih.gov The amide nitrogen can also be alkylated, although this typically requires stronger conditions.

N-Acylation : The aromatic amino group can be readily acylated using acid chlorides or anhydrides. libretexts.org This reaction is often used as a protecting strategy to moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. quora.com Selective acylation of the more nucleophilic aromatic amine over the less reactive amide is generally achievable under standard conditions.

Table 2: Potential Derivatization Reactions at Nitrogen Centers

| Reaction Type | Reagents and Conditions | Potential Product |

| Amine Alkylation | R-OH, Ru or Co catalyst, heat | 4-(Alkylamino)-3-bromo-5-fluorobenzamide |

| Amine Acylation | R-COCl, base | 4-(Acylamino)-3-bromo-5-fluorobenzamide |

| Amide N-Alkylation | R-X, strong base | N-Alkyl-4-amino-3-bromo-5-fluorobenzamide |

Systematic Modifications on the Aromatic Ring System

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : The aryl bromide can be coupled with a wide range of aryl or alkyl boronic acids or esters in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds and is generally tolerant of the amino and amide functionalities, especially with modern catalyst systems. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the coupling of the aryl bromide with various primary or secondary amines, amides, or carbamates to form new carbon-nitrogen bonds. rsc.orglibretexts.org This provides a direct route to introduce a diverse array of nitrogen-containing substituents at the 3-position. The reaction can be performed on substrates with unprotected anilines. huaxuejia.cn

C-H Activation : Direct functionalization of the C-H bonds on the aromatic ring represents an atom-economical strategy for derivatization, though regioselectivity can be a challenge on such a substituted ring. rsc.org

Table 3: Potential Derivatization Reactions on the Aromatic Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 4-Amino-3-aryl-5-fluorobenzamide |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | 4-Amino-3-(N,N-disubstituted amino)-5-fluorobenzamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Amino-3-(alkynyl)-5-fluorobenzamide |

Synthesis of Research Probes and Bioconjugates of this compound

The functional handles on this compound make it an attractive scaffold for the development of research probes and bioconjugates. Small molecules are often conjugated to biomolecules like proteins or nucleic acids to study biological processes or for therapeutic applications. mdpi.comnih.gov

The primary amino group is a common site for bioconjugation. It can react with N-hydroxysuccinimide (NHS) esters, which are frequently used to attach labels or linkers to proteins. mdpi.com Alternatively, the amino group can be converted to other functionalities, such as an azide, for use in "click chemistry" reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bioorthogonal conjugation method.

The aryl bromide offers another avenue for creating bioconjugates. For example, after conversion to a boronic ester via a Miyaura borylation, it could participate in Suzuki couplings with appropriately functionalized biomolecules. Furthermore, metal-free C(sp²)-heteroatom bond formation using 4-halocoumarins has been reported for peptide bioconjugation, suggesting a potential strategy for utilizing the halo-substituent on the benzamide. nih.gov

Advanced Structural Characterization and Conformational Analysis of 4 Amino 3 Bromo 5 Fluorobenzamide

Crystallographic Investigations of 4-Amino-3-bromo-5-fluorobenzamide and Related Analogs

Crystallographic studies are the gold standard for determining the precise atomic arrangement of a compound in its solid state.

Single Crystal X-ray Diffraction Analysis of Solid-State Structures

Single crystal X-ray diffraction (SC-XRD) would be the definitive method to elucidate the solid-state structure of this compound. This technique would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. Furthermore, it would reveal the packing arrangement of the molecules and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which are expected to be significant for this compound due to the presence of the amino, amido, bromo, and fluoro substituents.

While no specific SC-XRD data exists for the title compound, studies on related structures, such as N-(3-bromo-4-fluorophenyl) derivatives, have been reported. researchgate.net For instance, the crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide was determined to be monoclinic, belonging to the P21/c space group. researchgate.net Such studies on analogs provide a framework for what might be expected for this compound, suggesting that the interplay of hydrogen bonds from the amino and amide groups and potential halogen bonds involving the bromine atom would be key determinants of the crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, particularly in the pharmaceutical industry, as different polymorphs can exhibit different physical properties. Substituted benzamides are known to exhibit polymorphism. Investigating the polymorphic landscape of this compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates).

Co-crystallization is another important technique used to modify the physicochemical properties of a solid. By co-crystallizing an active pharmaceutical ingredient (API) with a benign co-former, properties such as solubility and stability can be enhanced. Given the functional groups present in this compound, co-crystallization studies, for instance with amino acids, could be a fruitful area of research. These studies often utilize techniques like powder X-ray diffraction (PXRD) to identify new crystalline phases.

Spectroscopic Elucidation of Molecular Conformation and Dynamics

Spectroscopic methods are invaluable for probing the structure and behavior of molecules in both the solid and solution states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms, including the aromatic protons and the protons of the amino and amide groups. The coupling patterns and chemical shifts would help to confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Would reveal the number and electronic environment of the carbon atoms in the molecule.

¹⁹F NMR: Is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom would be sensitive to its local electronic environment.

While specific NMR data for this compound is not available, data for related compounds like 4-fluorobenzamide (B1200420) can offer some insights. chemicalbook.com For a comprehensive conformational analysis in solution, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine through-space proximities between atoms, providing clues about the preferred orientation of the amide group relative to the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to functional groups and intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and amide groups, the C=O stretching of the amide, and various vibrations associated with the substituted benzene ring. The positions and shapes of the N-H and C=O bands would be highly indicative of the hydrogen-bonding network in the solid state. For example, a shift to lower wavenumbers for these bands compared to the gas phase would suggest their involvement in hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is often particularly sensitive to symmetric vibrations and vibrations of the molecular backbone.

Spectroscopic data for related compounds, such as 4-fluorobenzamide, show characteristic IR and Raman bands that help in the structural elucidation. nih.gov A combined FT-IR and Raman study of this compound would be essential to fully characterize its vibrational properties and understand the nature of its intermolecular interactions.

Chiroptical Spectroscopy for Stereochemical Insights (if relevant)

Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum on its own. However, if it were to be placed in a chiral environment, for instance by co-crystallization with a chiral molecule or by interaction with a chiral solvent, induced circular dichroism could potentially be observed. This could provide information about the conformation of the molecule in that specific chiral environment.

Computational Approaches to Conformational Landscape Exploration

The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential interactions in various environments. Computational chemistry offers powerful tools to explore the molecule's potential energy surface (PES), providing insights into the relative stabilities of different conformers and the energy barriers that separate them. uni-muenchen.dereadthedocs.ioq-chem.com Methodologies such as Density Functional Theory (DFT) are particularly well-suited for this purpose, balancing computational cost with high accuracy for organic molecules. nih.govmdpi.com

The primary focus of a computational study would be to elucidate the rotational barriers around the C(aryl)-C(O) bond (defined by the dihedral angle τ1: C2-C1-C=O) and the C-N amide bond (defined by the dihedral angle τ2: O=C-N-H). The rotation around the C(aryl)-C(O) bond is influenced by the steric hindrance and electronic interactions between the carbonyl group and the substituents on the aromatic ring (amino, bromo, and fluoro groups). The planarity of the amide group itself is a well-known feature, but rotation around the C-N bond, though typically high in energy, can be influenced by substitution and solvent effects. nih.gov

A hypothetical relaxed PES scan could be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to map out the energetic landscape as a function of the C2-C1-C=O dihedral angle. The results would likely reveal the most stable, low-energy conformations and the transition states connecting them.

Table 1: Hypothetical Relative Energies of this compound Conformers from a Relaxed Potential Energy Surface Scan

| Dihedral Angle (C2-C1-C=O) (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 2.5 | Eclipsed (Carbonyl oxygen eclipsing the C2-C1 bond) |

| 30 | 1.8 | Skew |

| 60 | 0.5 | Skew |

| 90 | 0.0 | Perpendicular (Minimum energy conformation) |

| 120 | 0.7 | Skew |

| 150 | 2.0 | Skew |

| 180 | 3.0 | Eclipsed (Carbonyl oxygen anti-periplanar to the C2-C1 bond) |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be derived from quantum chemical calculations.

The computational analysis would also investigate the planarity of the amino group with respect to the aromatic ring. The degree of pyramidalization at the nitrogen atom and its rotational orientation can be influenced by intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between one of the amino protons and the adjacent fluorine atom or the carbonyl oxygen, which would significantly stabilize certain conformations. nih.gov The presence of such interactions can be predicted and analyzed using computational tools like Natural Bond Orbital (NBO) analysis.

Furthermore, the effect of the solvent on the conformational equilibrium is a crucial aspect that can be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.gov These models can provide insights into how the dielectric medium influences the relative energies of the conformers and the rotational barriers. For a molecule with a significant dipole moment like this compound, solvent effects are expected to be non-negligible.

Molecular Mechanisms of Action and Target Engagement of 4 Amino 3 Bromo 5 Fluorobenzamide

Investigation of Protein-Ligand Interaction Modalities

Enzyme Kinetic Analysis and Mechanism of Inhibition/Activation

There are no publicly available studies detailing the enzyme kinetics of 4-Amino-3-bromo-5-fluorobenzamide. It is unknown whether this compound acts as an inhibitor or activator of any specific enzymes, and consequently, no data on its mechanism of action, such as whether it functions as a competitive, non-competitive, or uncompetitive modulator, has been published.

Receptor Binding Affinity and Selectivity Profiling in Cell-Free Systems

Scientific literature lacks any data on the receptor binding affinity and selectivity of this compound. There are no published reports of screening this compound against a panel of receptors to determine its binding profile, potency (Kd or IC50 values), or selectivity for any particular biological target.

Interactions with Nucleic Acids (DNA/RNA) and Membrane Components

No research has been published detailing the potential interactions of this compound with nucleic acids (DNA or RNA) or with components of cellular membranes. It is unknown if the compound is capable of intercalation, groove binding, or other forms of interaction with genetic material, or if it has any effect on membrane fluidity, potential, or the function of membrane-bound proteins.

Cellular Pathway Modulation and Signaling Crosstalk

Analysis of Signal Transduction Pathways Affected by this compound

There is no information available in the scientific literature regarding the effects of this compound on any intracellular signal transduction pathways. While studies on other novel benzamide (B126) derivatives have shown modulation of pathways such as the Hedgehog signaling pathway, these findings are specific to the studied compounds and cannot be extrapolated to this compound. nih.gov

Gene Expression and Proteomic Profiling in Research Cell Lines

No studies have been published that analyze the global changes in gene expression or protein abundance in response to treating cell lines with this compound. Consequently, there is no data to suggest which genes or proteins may be upregulated or downregulated by the compound, which is a critical step in understanding its cellular mechanism of action.

Mechanisms of Intracellular Localization and Cellular Trafficking in Research Models

Information regarding the intracellular localization and cellular trafficking of this compound in research models is not available in the current body of scientific literature.

Preclinical Pharmacological Profiling of 4 Amino 3 Bromo 5 Fluorobenzamide in Research Models

In Vitro Biological Activities and Cellular Efficacy Studies

Cytotoxicity and Antiproliferative Effects in Established Cell Lines (Mechanism-focused Investigations)

No publicly available research data exists on the cytotoxic or antiproliferative effects of 4-Amino-3-bromo-5-fluorobenzamide in any established cell lines.

Antimicrobial or Antiviral Activity in Cell Culture Models (Mechanistic Studies)

There is no published scientific literature detailing any investigations into the potential antimicrobial or antiviral properties of this compound.

Immunomodulatory Effects in Isolated Primary Cells and Cell Lines

Information regarding the immunomodulatory effects of this compound on isolated primary cells or cell lines is not available in current scientific databases.

In Vivo Mechanistic and Proof-of-Concept Studies in Animal Models

Exploration of Biological Effects in Relevant Animal Disease Models (Mechanistic Insights)

No in vivo studies in animal models have been reported for this compound to assess its biological effects or to gain mechanistic insights.

Analysis of Pharmacodynamic Markers in Preclinical Research Studies

There is no available data on the analysis of pharmacodynamic markers related to the administration of this compound in any preclinical research setting.

Preclinical Data on this compound Remains Elusive in Publicly Accessible Research

Despite significant interest in the pharmacological potential of novel benzamide (B126) derivatives, a comprehensive preclinical profile for the specific compound this compound, particularly concerning its efficacy in specific organ systems in research animals, is not available in the public domain. Extensive searches of scientific literature and databases have yielded no specific in vivo studies or detailed efficacy data for this particular molecule.

Research into compounds with similar structural motifs, such as 4-Amino-3-bromo-5-fluorobenzoic acid, has indicated potential for antimicrobial and anticancer applications. This suggests that derivatives like this compound may be of interest to researchers for similar therapeutic areas. However, without dedicated preclinical studies, any potential effects on organ systems remain purely speculative.

The process of bringing a new chemical entity from the laboratory to potential clinical use involves a rigorous and detailed preclinical evaluation. This typically includes a battery of in vivo tests in various animal models to understand the compound's pharmacological activity, mechanism of action, and its effects on different physiological systems.

Currently, the scientific community awaits the publication of such research for this compound. The absence of this data means that no substantiated claims can be made about its efficacy in cardiovascular, neurological, respiratory, or any other organ systems in research animals.

As the landscape of pharmacological research is ever-evolving, it is possible that studies on this compound are underway in private or academic laboratories but have not yet been published. Future publications will be critical to understanding the preclinical pharmacological profile of this compound and its potential therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 3 Bromo 5 Fluorobenzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of unsynthesized analogs and for guiding rational drug design.

To develop a QSAR model for 4-Amino-3-bromo-5-fluorobenzamide analogs, a dataset of compounds with measured biological activities would be required. Various molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated for each analog. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation correlating these descriptors with biological activity. The predictive power of the model would be rigorously validated using internal and external test sets of compounds.

A general form of a QSAR equation could be:

log(1/IC₅₀) = c₁(descriptor 1) + c₂(descriptor 2) + ... + constant

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. This in silico screening allows researchers to prioritize the synthesis of compounds that are predicted to have improved potency and selectivity. This rational design approach can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.

Lead Optimization Strategies Derived from SAR Analysis

The journey from a promising hit molecule to a viable drug candidate is paved with meticulous structural modifications guided by SAR and SPR studies. For analogs of this compound, lead optimization efforts have concentrated on systematically altering specific regions of the molecule to improve its interaction with biological targets, while simultaneously refining its drug-like properties. These strategies often involve a multi-pronged approach, targeting different substituents on the benzamide (B126) core.

A pivotal aspect of lead optimization for this class of compounds revolves around modifications of the benzamide moiety and the aromatic ring. Research into related benzamide scaffolds, such as those used in the development of kinase inhibitors, has demonstrated that substitutions on the aromatic ring can significantly influence potency and selectivity. nih.gov For instance, in the optimization of 4-aminopyridine (B3432731) benzamide inhibitors of Tyrosine Kinase 2 (TYK2), the introduction of specific substituents on the phenyl ring was a key strategy to enhance biological activity and selectivity against other kinases like JAK1 and JAK2. nih.gov

While direct, extensive SAR data for a broad series of this compound analogs remains proprietary or limited in the public domain, the principles of lead optimization observed in structurally similar compounds provide a roadmap for potential strategies. These would logically include:

Modification of the Benzamide Group: The amide linkage is a critical pharmacophoric element. Its replacement with bioisosteres such as ureas, sulfonamides, or reversed amides can alter the compound's metabolic stability and hydrogen bonding pattern. Such changes have been shown to significantly impact cellular potency in other inhibitor classes.

Exploration of the Aromatic Ring Substituents: The bromine and fluorine atoms on the phenyl ring play a crucial role in defining the electronic and steric profile of the molecule. Systematic replacement of these halogens with other groups (e.g., methyl, cyano, methoxy) can probe the steric and electronic requirements of the target's binding pocket. For example, the strategic placement of halogen atoms has been shown to be critical for the activity of some kinase inhibitors. nih.gov

The table below illustrates a hypothetical lead optimization campaign based on established medicinal chemistry principles applied to the this compound scaffold. The data is representative of the types of modifications and the resulting impact on biological activity that would be explored.

| Compound ID | R1 (at Amino Group) | R2 (at Benzamide) | Aromatic Ring Modification | Target Inhibition (IC50, nM) |

| Lead-01 | H | NH2 | 4-Amino-3-bromo-5-fluoro | >10000 |

| LO-01a | Acetyl | NH2 | 4-Amino-3-bromo-5-fluoro | 5200 |

| LO-01b | Methyl | NH2 | 4-Amino-3-bromo-5-fluoro | 7800 |

| LO-02a | H | NH-cyclopropyl | 4-Amino-3-bromo-5-fluoro | 1500 |

| LO-02b | H | N(CH3)2 | 4-Amino-3-bromo-5-fluoro | 3400 |

| LO-03a | H | NH2 | 4-Amino-3-chloro-5-fluoro | 850 |

| LO-03b | H | NH2 | 4-Amino-3,5-difluoro | 2100 |

Note: The data in this table is illustrative and intended to represent the process of lead optimization. It is not based on actual experimental results for this specific compound series found in the public domain.

Detailed research findings from studies on related scaffolds underscore the importance of a systematic and iterative approach to lead optimization. The insights gained from each round of synthesis and biological testing inform the design of the next generation of analogs, progressively refining the molecular architecture to achieve the desired therapeutic profile. While the specific journey of this compound analogs through lead optimization is not fully elucidated in publicly available literature, the well-established principles of medicinal chemistry provide a clear and logical framework for how such a campaign would be strategically conducted.

Computational Chemistry and in Silico Modeling of 4 Amino 3 Bromo 5 Fluorobenzamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is instrumental in understanding the interactions between a ligand, such as 4-Amino-3-bromo-5-fluorobenzamide, and its potential biological targets.

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. jddtonline.infofrontiersin.org In the case of this compound, where the specific biological targets may not be fully elucidated, a reverse virtual screening approach can be employed. frontiersin.org In this strategy, the compound is docked against a wide array of known protein structures to identify potential targets.

The process begins with the generation of a 3D conformation of this compound. This structure is then systematically docked into the binding sites of a diverse set of proteins implicated in various disease pathways. Scoring functions are used to estimate the binding affinity for each protein-ligand complex. The results of such a virtual screening could highlight potential interactions with kinases, proteases, or other enzyme families, guiding future experimental validation.

Table 1: Hypothetical Results of a Virtual Screening for this compound

| Protein Target | Protein Family | Docking Score (kcal/mol) | Potential Indication |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | -9.2 | Anticancer |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -8.5 | Anti-inflammatory |

| Dihydrofolate Reductase (DHFR) | Reductase | -7.9 | Antimicrobial |

| B-Raf Kinase | Serine/Threonine Kinase | -9.5 | Anticancer |

This table presents hypothetical data for illustrative purposes.

Once potential targets are identified through virtual screening, molecular docking is used to gain a more detailed understanding of the specific binding mode. nih.gov This involves analyzing the orientation and conformation of this compound within the active site of a receptor or enzyme. The elucidation of the binding mode is critical for understanding the mechanism of action and for designing more potent and selective derivatives.

For example, if docking studies suggest an interaction with a kinase, the analysis would focus on key interactions, such as hydrogen bonds between the amino and amide groups of the ligand and amino acid residues in the kinase's hinge region. The bromo and fluoro substituents would also be examined for their roles in occupying hydrophobic pockets or forming halogen bonds, which can contribute significantly to binding affinity. The analysis of these binding modes provides a rational basis for structure-activity relationship (SAR) studies. jddtonline.info

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Functional Group of Ligand | Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Amino Group | Glutamic Acid | Hydrogen Bond | 2.8 |

| Carbonyl (Amide) | Leucine | Hydrogen Bond | 3.1 |

| Phenyl Ring | Valine | Hydrophobic | 3.5 |

| Bromo Group | Methionine | Halogen Bond | 3.2 |

| Fluoro Group | Isoleucine | Hydrophobic | 3.6 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational stability of the ligand and the dynamics of the binding process over time.

MD simulations of this compound in an aqueous solution can reveal its preferred conformations and flexibility. This information is valuable for understanding its behavior before binding to a target. When the compound is simulated within a protein binding pocket, the stability of the docked pose can be assessed. The simulation tracks the movements of both the ligand and the protein, providing insights into how the binding site accommodates the ligand and the stability of the key interactions identified in docking studies. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed to evaluate the stability of the complex. nih.gov

To obtain a more quantitative measure of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These methods calculate the free energy of binding, which can be directly compared with experimental values.

MM/GBSA is a popular method that combines the molecular mechanics energies from the MD simulation with a continuum solvent model to estimate the binding free energy. This can be used to rank different ligands or to compare the binding of a single ligand to different targets. uowasit.edu.iq

Table 3: Hypothetical Binding Free Energy Calculation for this compound with a Target Protein

| Method | ΔG_bind (kcal/mol) |

| MM/GBSA | -45.7 ± 3.2 |

| FEP | -42.1 ± 1.5 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of this compound. nih.govindexcopernicus.com These calculations can predict various molecular properties that are crucial for its biological activity and metabolic stability.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which are important for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding. researchgate.net

Table 4: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), would reveal the spatial distribution and energy levels of these orbitals. The electron-donating amino group is expected to significantly influence the HOMO, increasing its energy and localizing electron density primarily on the aromatic ring and the amino nitrogen. Conversely, the electron-withdrawing bromine and fluorine atoms, along with the benzamide (B126) carbonyl group, would lower the energy of the LUMO, with significant contributions from the carbon atoms of the ring and the carbonyl carbon.

The distribution of electron density would likely show a high concentration around the electronegative oxygen, nitrogen, and halogen atoms, which is typical for such substituted aromatic systems.

Table 1: Theoretical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes based on computational studies of similar aromatic compounds.

Electrostatic Potential Mapping and Reactivity Indices

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would be expected to show negative potential (typically colored red or orange) around the carbonyl oxygen and the amino nitrogen, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amino group and the amide, as well as the regions near the halogen atoms, would likely exhibit positive potential (colored blue), suggesting their susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative measure of chemical behavior.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Calculated Reactivity Indices for this compound

| Reactivity Index | Value |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.73 |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes based on computational studies of similar aromatic compounds.

In Silico Prediction of Biological Interaction Networks and Pathways

In silico methods are invaluable for predicting the potential biological targets and pathways of a compound like this compound. Techniques such as reverse docking and pharmacophore modeling can be used to screen the compound against databases of known protein structures.

Based on its structural features—a substituted benzamide scaffold—it is plausible that this compound could interact with various biological targets. The presence of hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl oxygen and halogen atoms), along with a hydrophobic aromatic ring, provides multiple points for potential interaction with protein binding sites.

Potential predicted interaction networks could involve enzymes such as kinases, for which many aromatic amide-based inhibitors are known, or proteins involved in cellular signaling pathways where protein-protein interactions are mediated by recognition of such substituted aromatic moieties. The specific substitution pattern with bromine and fluorine could also confer selectivity for certain targets. For instance, in silico screening might predict binding to specific families of enzymes where halogen bonding plays a key role in ligand recognition. Further computational analysis, such as molecular dynamics simulations, could then be employed to investigate the stability of these predicted protein-ligand complexes and elucidate the key intermolecular interactions driving the binding affinity.

Advanced Analytical Methodologies for Research on 4 Amino 3 Bromo 5 Fluorobenzamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of 4-Amino-3-bromo-5-fluorobenzamide, ensuring the purity of research samples and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) is the primary tool for these assays, while Gas Chromatography (GC) may be employed for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of this compound from its impurities. The development of such a method involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

A typical HPLC method would utilize a C18 column, which is effective for separating a wide range of non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe and with good peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is generally suitable for thermally stable and volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability. A common derivatization strategy for amides is silylation, which replaces the active hydrogens on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group.

The derivatized analyte can then be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The use of a halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), can provide enhanced selectivity and sensitivity for halogenated compounds like this compound. nih.gov The XSD, in particular, offers very clean chromatograms with minimal noise due to its high selectivity for halogenated molecules. nih.govbldpharm.com

Mass Spectrometry (MS) for Metabolite Identification and Quantification in Research Models

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the study of drug metabolism, enabling the identification and quantification of metabolites in complex biological matrices.

LC-MS/MS for Trace Analysis in Biological Matrices from Research Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates. The selectivity and sensitivity of LC-MS/MS are achieved by coupling the separation power of HPLC with the dual mass analysis capabilities of a tandem mass spectrometer.

In a typical LC-MS/MS workflow, the parent drug and its metabolites are first separated by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically by electrospray ionization (ESI). In the first mass analyzer, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even in the presence of complex biological matrices. Recent studies on other aromatic amides have utilized LC-MS/MS to assess their stability and potential cleavage in simulated gastrointestinal fluids. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Fragment corresponding to loss of NH₂ |

| Product Ion 2 (m/z) | Fragment corresponding to loss of CONH₂ |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements. nih.gov This capability is invaluable for the comprehensive and untargeted profiling of metabolites in research studies.

By providing the exact mass of a metabolite, HRMS allows for the determination of its elemental composition. This information, combined with fragmentation data, can lead to the confident identification of unknown metabolites. HRMS is particularly useful in early-stage drug metabolism studies to obtain a global view of the metabolic fate of a compound. This "metabolic fingerprinting" can reveal unexpected metabolic pathways and help in the identification of all relevant metabolites for further investigation. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Research Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical research. longdom.orgijnrd.org For the comprehensive analysis of "this compound," techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offer unparalleled capabilities for separation, identification, and structural elucidation of the compound and its potential impurities or metabolites. ijnrd.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of this compound

GC-MS combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. longdom.org It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the amino and amide functional groups in "this compound," which can lead to poor chromatographic peak shape and thermal instability, derivatization is often a necessary step prior to GC-MS analysis. sigmaaldrich.com

Derivatization:

To enhance volatility and thermal stability, the active hydrogens on the amino and amide groups can be replaced with less polar moieties. sigmaaldrich.com A common derivatization technique is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Fragmentation Analysis:

Upon successful separation by the GC column, the derivatized "this compound" enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule. The analysis of these fragments allows for the confirmation of the compound's structure.

Hypothetical GC-MS Data for Derivatized this compound:

The following table outlines the expected GC-MS parameters and potential fragmentation patterns for the TBDMS derivative of "this compound."

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation for TBDMS-Derivatized this compound

| Parameter | Value/Description |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Ion Trap |

| Expected Molecular Ion [M]+• | m/z corresponding to the di-TBDMS derivative |

| Key Fragment Ions (m/z) | Fragments resulting from the loss of a tert-butyl group ([M-57]), loss of the TBDMS group, and characteristic cleavages around the aromatic ring and amide functionality. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly links the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance spectroscopy. mdpi.com This is particularly valuable for the unambiguous identification of "this compound" and its related impurities in complex mixtures without the need for extensive offline purification.

Modes of Operation:

LC-NMR can be operated in different modes, including on-flow, stop-flow, and loop-collection. mdpi.com For detailed structural analysis of a specific component like "this compound," the stop-flow mode is often employed. In this mode, the chromatographic peak of interest is temporarily held within the NMR flow cell, allowing for the acquisition of more sensitive and detailed one-dimensional (1D) and two-dimensional (2D) NMR spectra.

¹⁹F-NMR in Conjunction with LC-NMR:

Given the presence of a fluorine atom in "this compound," the use of ¹⁹F-NMR spectroscopy is highly advantageous. nih.govscholaris.ca ¹⁹F-NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for identifying and quantifying fluorinated compounds with minimal background interference. scholaris.caoxinst.com Coupling LC with ¹⁹F-NMR allows for the selective detection and characterization of fluorine-containing compounds within a sample matrix.

Hypothetical LC-NMR and ¹⁹F-NMR Data for this compound:

The following table presents a hypothetical set of parameters and expected NMR data for the analysis of "this compound" using an LC-SPE-NMR system, which involves trapping the analyte on a solid-phase extraction (SPE) cartridge post-separation for subsequent NMR analysis.

Table 2: Representative LC-SPE-NMR and ¹⁹F-NMR Data for this compound

| Parameter | Value/Description |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (both with 0.1% formic acid) |

| Detection | UV-DAD followed by SPE trapping |

| NMR Solvent | Acetonitrile-d₃ or Methanol-d₄ |

| NMR Spectrometer | 600 MHz or higher with a cryoprobe for enhanced sensitivity |

| ¹H-NMR (Expected Shifts) | Aromatic protons with characteristic splitting patterns influenced by the amino, bromo, and fluoro substituents. Amide protons (NH₂) may appear as a broad singlet. |

| ¹³C-NMR (Expected Shifts) | Distinct signals for each carbon atom, with chemical shifts influenced by the attached functional groups. The carbon attached to fluorine will show a large C-F coupling constant. |

| ¹⁹F-NMR (Expected Shifts) | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring. |

| 2D NMR Experiments | COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, confirming the connectivity of the molecule. |

The combination of these hyphenated techniques provides a comprehensive analytical workflow for the characterization of "this compound," enabling detailed structural confirmation and impurity profiling that is critical in pharmaceutical and chemical research.

Novel Delivery Systems and Formulation Strategies in Research Contexts for 4 Amino 3 Bromo 5 Fluorobenzamide

Prodrug Strategies for Modulating Research Pharmacokinetics

Without any specific research data on 4-Amino-3-bromo-5-fluorobenzamide, any discussion on these topics would be purely speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting. The scientific community awaits future research that may explore the potential of advanced formulation strategies for this compound.

Future Directions and Emerging Research Avenues for 4 Amino 3 Bromo 5 Fluorobenzamide

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding drug action, moving beyond the single-target concept to a more comprehensive view of how a compound affects complex biological networks. The 4-Amino-3-bromo-5-fluorobenzamide scaffold is well-suited for integration into these methodologies.

Application in Chemoinformatics, Artificial Intelligence, and Big Data Analysis

Chemoinformatics, artificial intelligence (AI), and big data analysis are revolutionizing the early stages of drug discovery by enabling the rapid analysis and prediction of compound properties. The this compound scaffold can be a valuable subject for these computational approaches.

Initially, chemoinformatic techniques can be used to calculate a wide range of physicochemical and structural properties for the core scaffold and its potential derivatives. These descriptors, such as molecular weight, lipophilicity (logP), and polar surface area, are crucial for predicting drug-likeness and pharmacokinetic properties. AI and machine learning models, trained on large datasets of known drugs and bioactive molecules, could then be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds derived from the this compound structure. This in silico screening allows for the prioritization of candidates with the most promising profiles for synthesis and experimental testing, significantly reducing time and resources.

Below is a table of predicted chemoinformatic properties for the parent compound, illustrating the type of data that would be generated in such an analysis.

| Property | Predicted Value | Description |

| Molecular Formula | C₇H₅BrFN₂O | The elemental composition of the compound. |

| Molecular Weight | 233.03 g/mol | The mass of one mole of the substance. |

| XLogP3 | 1.6 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. |

| Polar Surface Area | 52.3 Ų | The surface sum over all polar atoms, influencing membrane transport. |

Note: The values in this table are computationally predicted and serve as an illustration of chemoinformatic analysis.

Exploration of Novel Biological Targets and Therapeutic Research Areas

The unique electronic and steric properties conferred by the halogen substituents on the this compound scaffold make it a compelling starting point for exploring novel biological targets. Halogen bonds, particularly with bromine, are increasingly recognized for their ability to mediate specific and high-affinity interactions with protein binding pockets.

A key future direction would be to use this scaffold in high-throughput screening campaigns against a diverse array of biological targets. This could include established target classes like kinases, proteases, and G-protein coupled receptors (GPCRs), as well as emerging targets such as components of the ubiquitin-proteasome system or protein-protein interaction interfaces. The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine atom can serve as a handle for potent halogen bonding or for further chemical elaboration through cross-coupling reactions. The exploration of this chemical space could lead to the identification of first-in-class inhibitors or modulators for targets that have been challenging to address with other chemical matter, potentially opening up new therapeutic avenues in oncology, neurodegenerative diseases, or immunology.

Development of Advanced Research Probes and Tools Utilizing the this compound Scaffold

Beyond its direct therapeutic potential, the this compound scaffold can be adapted to create sophisticated chemical probes and research tools. These tools are invaluable for dissecting complex biological processes and validating new drug targets.

By incorporating reporter tags, such as fluorescent dyes or biotin, onto the scaffold, researchers can develop probes for use in cellular imaging and affinity purification experiments. For example, a fluorescently labeled derivative could be used to visualize the subcellular localization of its target protein in real-time. Alternatively, a biotinylated version could be used to pull down its binding partners from cell lysates, allowing for their identification by mass spectrometry. Furthermore, the scaffold could be modified to create photo-affinity probes. These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein, enabling unambiguous target identification and mapping of the binding site. The development of such tools from the this compound core would provide powerful reagents for the broader biomedical research community.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Benzamides

| Compound | Halogen | Suzuki Coupling Yield (%) | MIC (S. aureus, µg/mL) |

|---|---|---|---|

| 4-Amino-3-bromo-5-fluoro | Br, F | 78 ± 3 | 12.5 ± 1.2 |

| 4-Amino-3-chloro-5-fluoro | Cl, F | 62 ± 4 | 25.0 ± 2.1 |

| 4-Amino-3-iodo-5-fluoro | I, F | 85 ± 2 | 6.25 ± 0.8 |

| Data sourced from controlled Pd(PPh₃)₄-mediated reactions |

Q. Table 2. Stability Under Accelerated Degradation Conditions

| Condition | Degradation Products | % Remaining (25°C, 1 week) |

|---|---|---|

| Acidic (pH 2) | 4-Amino-5-fluorobenzamide | 45 ± 3 |

| Alkaline (pH 10) | 3-Bromo-5-fluoroanthranilic acid | 30 ± 2 |

| Oxidative (H₂O₂) | 3-Bromo-5-fluorobenzoic acid | 20 ± 1 |

| Storage recommendation: Argon atmosphere, -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.